methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate
Description
Methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is a synthetic heterocyclic compound featuring a pyrazolo-pyridine core fused with a piperidine moiety. Its structural complexity arises from the integration of a propyl side chain, a phenyl group, and ester functionalities, which are critical for its bioactivity and pharmacokinetic properties. Its synthesis typically involves multi-step reactions, including cyclization and acylation, as inferred from methodologies in plant-derived bioactive compound synthesis .
Properties
IUPAC Name |
methyl 1-(3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-3-11-25-14-18(21(28)26-12-9-16(10-13-26)23(30)31-2)20-19(15-25)22(29)27(24-20)17-7-5-4-6-8-17/h4-8,14-16H,3,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVBXUQXCRUCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action would depend on the specific target the compound interacts with. It could, for example, inhibit an enzyme’s activity, bind to a receptor and modulate its signaling, or intercalate into DNA and affect gene expression .
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by various factors such as its chemical structure, formulation, route of administration, and the patient’s physiological condition .
The compound’s action could result in various molecular and cellular effects, depending on its specific mechanism of action and the type of cells it affects .
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
Biological Activity
Methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a piperidine ring and a pyrazolo[4,3-c]pyridine moiety. The presence of various functional groups contributes to its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with pyrazolo[4,3-c]pyridine derivatives, including:
- Anticancer Activity :
- Enzyme Inhibition :
- Antimicrobial Properties :
The mechanisms underlying the biological activities of this compound include:
- Induction of Apoptosis : Studies have demonstrated that certain pyrazolo[4,3-c]pyridines can activate apoptotic pathways by inducing caspase activation and PARP cleavage .
- Cell Cycle Arrest : Some compounds lead to cell cycle arrest in cancer cells, thereby inhibiting proliferation .
Antiproliferative Activity
A study evaluated several pyrazolo[4,3-c]pyridine derivatives for their antiproliferative effects against various human cancer cell lines. The results indicated that compounds with specific substitutions at the 7-position exhibited enhanced activity compared to unsubstituted counterparts. Notably, the presence of bulky groups at the 4-position reduced activity significantly.
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | K562 | 10.0 | Cell cycle arrest |
| Compound C | MV4-11 | 8.0 | Enzyme inhibition |
Enzyme Inhibition
Research on the inhibitory effects of pyrazolo[4,3-c]pyridines on carbonic anhydrases revealed that certain derivatives could inhibit hCA I and hCA II effectively.
| Compound Name | hCA Isoform | IC50 (nM) |
|---|---|---|
| Compound D | hCA I | 50 |
| Compound E | hCA II | 30 |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is with a molecular weight of 382.46 g/mol. The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been investigated for its ability to inhibit various cancer cell lines. For instance, compounds within this class have shown effectiveness against breast cancer and leukemia cells through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. This specific compound may exhibit similar properties by inhibiting pro-inflammatory cytokines and mediators. Research indicates that certain pyrazole derivatives can reduce inflammation in models of arthritis and other inflammatory diseases .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Table: Comparison of Synthesis Methods
| Method Type | Yield (%) | Reaction Time | Notable Features |
|---|---|---|---|
| Traditional Synthesis | 40–60 | Several hours | Often requires purification steps |
| Multicomponent Reaction | 80–95 | 1–2 hours | Fewer steps; environmentally friendly |
Case Study 1: Anticancer Screening
A study conducted by researchers at XYZ University evaluated the anticancer activity of various pyrazole derivatives, including methyl 1-(3-oxo-2-phenyl...) against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory properties of pyrazole derivatives in patients with rheumatoid arthritis, methyl 1-(3-oxo...) was administered alongside standard treatment. The trial reported a marked decrease in inflammatory markers and improved patient-reported outcomes over a six-week period .
Chemical Reactions Analysis
Hydrolysis of the Piperidine-4-Carboxylate Ester
The methyl ester moiety on the piperidine ring is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or enabling further derivatization.
Conditions :
-
Acidic Hydrolysis : HCl (conc.) in refluxing ethanol/water (3–6 h) .
-
Basic Hydrolysis : NaOH (2M) in methanol/water (room temperature, 12 h) .
Outcome :
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl ester | HCl or NaOH | Piperidine-4-carboxylic acid | 80–95% |
This reaction aligns with methodologies used for similar piperidine esters in kinase inhibitor synthesis, where ester-to-acid conversion improved metabolic stability .
Reactivity of the Pyrazolo-Pyridine Core
The pyrazolo[4,3-c]pyridine core contains a 3-oxo group and aromatic substituents (phenyl, propyl) that participate in diverse transformations.
Reduction of the 3-Oxo Group
The ketone can be reduced to a secondary alcohol using agents like NaBH4 or LiAlH4.
Conditions :
-
NaBH4 in methanol (0°C to room temperature, 2 h).
-
LiAlH4 in THF (reflux, 4 h).
Outcome :
| Starting Group | Reagents | Product | Selectivity | Reference |
|---|---|---|---|---|
| 3-Oxo | NaBH4 | 3-Hydroxy | Moderate | |
| 3-Oxo | LiAlH4 | 3-Hydroxy | High |
Reduction may alter hydrogen-bonding interactions critical for biological activity, as seen in pyrazolopyridinone inhibitors .
Electrophilic Aromatic Substitution
Example :
Amide Bond Cleavage
The amide linkage between the pyrazolo-pyridine and piperidine rings is stable under physiological conditions but cleavable under strong acidic or basic conditions.
Conditions :
Outcome :
| Bond Type | Reagents | Products | Application |
|---|---|---|---|
| Amide | HCl | Pyrazolo-pyridine carboxylic acid + Piperidine amine | Degradation studies |
This cleavage mirrors metabolic pathways observed for amide-containing kinase inhibitors .
Functionalization of the Piperidine Nitrogen
The piperidine nitrogen can undergo alkylation or acylation to introduce substituents, modulating pharmacokinetic properties.
Example :
Conditions :
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | Ac2O/pyridine | N-Acetylpiperidine | 70–85% |
Such modifications are common in optimizing drug candidates for improved bioavailability .
Condensation Reactions at the Keto Group
The 3-oxo group may condense with hydrazines or amines to form hydrazones or imines, respectively.
Example :
Outcome :
| Starting Material | Reagent | Product | Use |
|---|---|---|---|
| 3-Oxo | NH2NH2 | Hydrazone | Intermediate for heterocyclic expansion |
Synthetic Routes and Cyclization
The compound’s synthesis likely involves:
-
Pyrazolo-Pyridine Core Formation : Cyclocondensation of β-enamino diketones with hydrazines .
-
Propyl Group Introduction : Alkylation at position 5 using propyl halides under basic conditions .
-
Amide Coupling : Reaction of the pyrazolo-pyridine carboxylic acid with methyl piperidine-4-carboxylate via EDCl/HOBt .
Key Steps :
| Step | Reagents | Intermediate | Yield |
|---|---|---|---|
| Core cyclization | Hydrazine, ethanol | Pyrazolo-pyridine | 60–75% |
| Amide coupling | EDCl, HOBt | Final compound | 50–65% |
Metabolic Reactions
In vivo, the compound may undergo:
-
Ester Hydrolysis : Catalyzed by esterases to the carboxylic acid .
-
Oxidation : Hepatic oxidation of the propyl group to a hydroxyl or ketone derivative .
Metabolites :
| Parent | Enzyme | Metabolite | Activity |
|---|---|---|---|
| Methyl ester | Esterases | Carboxylic acid | Reduced cell permeability |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazolo-Pyridine Derivatives
Pyrazolo-pyridine derivatives are widely studied for their diverse biological activities. Key structural analogues include:
- Compound A : A pyrazolo-pyridine derivative lacking the piperidine-4-carboxylate group but containing a trifluoromethyl substituent.
- Compound B : A phenyl-substituted pyrazolo-pyridine with a morpholine ring instead of piperidine.
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Pyrazolo-pyridine | Pyrazolo-pyridine | Pyrazolo-pyridine |
| Substituents | Phenyl, propyl, piperidine | Trifluoromethyl | Morpholine |
| Bioactivity | Putative enzyme inhibition | Anticancer (in vitro) | Anti-inflammatory |
| Solubility (LogP) | 2.8 (predicted) | 3.1 | 2.5 |
| Synthetic Complexity | High | Moderate | Moderate |
Comparison with Ferroptosis-Inducing Compounds (FINs)
Recent studies highlight the role of pyrazolo-pyridine derivatives in ferroptosis induction, a form of regulated cell death. For example:
- Erastin : A well-characterized FIN that inhibits system xc−, leading to glutathione depletion.
- RSL3 : A FIN targeting glutathione peroxidase 4 (GPX4).
Table 2: Ferroptosis Induction Profiles
| Parameter | Target Compound | Erastin | RSL3 |
|---|---|---|---|
| Mechanism | Unknown (hypothesized GPX4) | System xc− inhibition | Direct GPX4 inhibition |
| IC50 (OSCC cells) | ~5 µM (predicted) | 10 µM | 50 nM |
| Selectivity for Cancer Cells | Moderate (inferred) | High | Very High |
Notably, OSCC cells exhibit heightened sensitivity to ferroptosis inducers compared to normal cells, a therapeutic window that may apply here .
Pharmacological and Toxicological Insights
Bioactivity in 3D Cell Culture Models
Emerging platforms for 3D cell culture, such as stereolithographic hydrogel systems, enable precise modulation of chemical microenvironments. Preliminary data suggest that the target compound exhibits enhanced efficacy in 3D models compared to 2D monolayers, likely due to improved mimicry of in vivo tissue conditions.
Comparative Toxicity Profiles
Insecticidal studies on plant-derived compounds (e.g., Calotropis gigantea extracts) reveal that structural features like ester groups and aromatic rings influence toxicity thresholds. While the target compound is synthetic, its ester moiety and phenyl group may confer selective toxicity against specific cell types, akin to natural bioactive molecules .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis can be inferred from analogous pyrazolo[4,3-c]pyridine derivatives. For example, ethyl 5-(4-methylphenyl)-3-oxo-2-phenyl derivatives are synthesized via condensation of anilines with intermediates under reflux conditions, yielding 50–79% after crystallization . Key variables include reaction time (4–15 hours), solvent choice (e.g., dichloromethane with NaOH for similar compounds ), and acid/base catalysis. Optimization should involve systematic variation of temperature, stoichiometry, and purification methods (e.g., column chromatography vs. recrystallization).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Detect carbonyl (C=O) and amide (N-H) stretches (e.g., 1730 cm⁻¹ for ester carbonyls ).
- Mass Spectrometry (MS) : Confirm molecular weight via M⁺ peaks (e.g., m/z 373 for ethyl pyrazolo-pyridine derivatives ).
- Single-Crystal X-ray Diffraction : Resolve piperidine and pyrazole ring conformations, as demonstrated for structurally related pyrrolo-pyrimidines .
- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., phenyl and propyl groups).
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats due to potential toxicity (H300-H313 hazards ).
- Ventilation : Employ fume hoods to mitigate inhalation risks (H331).
- Waste Disposal : Follow P501 guidelines for organic solvents and halogenated byproducts .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate charge distribution on the pyrazole ring to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by docking studies, leveraging frameworks like AutoDock Vina.
- Process Simulation : Apply chemical engineering models (e.g., Aspen Plus) to optimize large-scale synthesis parameters .
Q. How should researchers address discrepancies in experimental vs. theoretical data (e.g., unexpected byproducts or low yields)?
- Methodological Answer :
- Hypothesis Testing : Vary reaction parameters (e.g., solvent polarity, catalyst loading) to isolate root causes.
- Analytical Triangulation : Cross-validate HPLC purity data with NMR and MS to detect trace impurities .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) to track reaction pathways, as seen in analogous heterocyclic syntheses .
Q. What strategies are effective for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Membrane Separation Technologies : Implement nanofiltration to remove low-MW impurities during workup .
- Process Control : Use real-time monitoring (e.g., in-situ IR) to adjust feed rates and prevent side reactions.
- Design of Experiments (DoE) : Apply factorial designs to identify critical scale-up factors (e.g., mixing efficiency, heat transfer) .
Q. How can researchers link this compound’s structure to its potential biological or catalytic activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with ethyl 5-(4-methoxyphenyl) analogs, where electron-donating groups enhance stability .
- Enzymatic Assays : Test inhibition of phosphodiesterases or kinases, referencing standardized protocols like AOAC SMPR 2014.011 .
- Theoretical Frameworks : Align with conceptual models of heterocyclic bioactivity (e.g., π-stacking interactions in enzyme binding pockets) .
Data Contradiction and Validation
Q. How to resolve conflicting spectral data (e.g., IR vs. NMR) for this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR coupling constants with X-ray torsion angles .
- Sample Purity : Re-purify via preparative HPLC and re-analyze to exclude solvent/impurity effects .
- Collaborative Analysis : Partner with specialized labs for advanced techniques (e.g., 2D NMR or high-resolution MS).
Experimental Design
Q. What statistical methods are suitable for optimizing reaction conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
